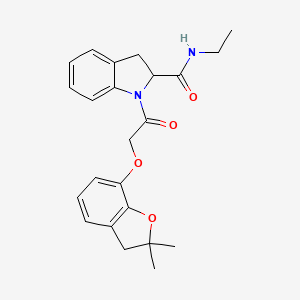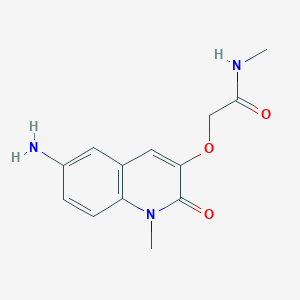
Clorhidrato de bencensulfonimidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonimidamide hydrochloride is an organosulfur compound characterized by the presence of a sulfonimidamide group attached to a benzene ring.
Aplicaciones Científicas De Investigación
Benzenesulfonimidamide hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzenesulfonimidamide hydrochloride is a type of sulfonimidate . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . .
Mode of Action
It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They play on the lability of sulfonimidates under acidic conditions .
Biochemical Pathways
Sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are known to be important intermediates in the synthesis of other organosulfur compounds .
Pharmacokinetics
It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Result of Action
It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .
Action Environment
It’s known that sulfonimidates, the class of compounds to which benzenesulfonimidamide hydrochloride belongs, are susceptible to elevated temperatures and acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonimidamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of benzenesulfonimidamide hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green solvents and optimization of reaction conditions are crucial to minimize environmental impact and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines under specific conditions.
Reduction: Reduction reactions can convert the sulfonimidamide group to sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonimidamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonimidates, sulfoximines, and sulfonamides, each with distinct structural and functional properties .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds share a similar sulfonamide group but differ in their overall structure and reactivity.
Sulfoximines: These compounds contain a sulfoximine group and are known for their stability and unique reactivity.
Sulfonimidates: These compounds are closely related to sulfonimidamides and are often used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
Its ability to undergo multiple types of chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(aminosulfonimidoyl)benzene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWPKJSRMZXZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)


![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)
![N'-[(4-HYDROXYOXAN-4-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE](/img/structure/B2560093.png)
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2560098.png)
![3-{5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560099.png)
![N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2560100.png)
![N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)


